molecular formula C24H40N2O3 B8477838 N-(4-Nitrophenyl)octadecanamide CAS No. 81713-77-1

N-(4-Nitrophenyl)octadecanamide

Cat. No. B8477838
Key on ui cas rn: 81713-77-1
M. Wt: 404.6 g/mol
InChI Key: QAOSXQUJMCSBGZ-UHFFFAOYSA-N
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Patent
US05702850

Procedure details

In a three necked flask equipped with a dropping funnel, a thermometer and a reflux condenser, 138 g of p-nitroaniline was dissolved in a mixed solvent consisting of 200 ml of tetrahydrofuran and 140 ml of pyridine while passing nitrogen gas through the flask. Then, 333 g of octadecanoylchloride placed in the dropping funnel was gradually dropped into the flask over a time span of 20 minutes, while stirring the reaction mixture. After the completion of the dropping, the reaction mixture was further stirred for 2 hours. A solid reaction product was produced. The solid reaction product was collected by filtering, the filtrate was concentrated under a reduced pressure to produce crystals. The crystals were collected and recrystallized from ethyl alcohol. As a result, 364 g of 4'-nitro-n-octadecaneanilide was obtained at a yield of 90%.
Quantity
138 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
333 g
Type
reactant
Reaction Step Three
Quantity
140 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH2:8])=[CH:6][CH:5]=1)([O-:3])=[O:2].O1CCCC1.[C:16](Cl)(=[O:34])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33]>N1C=CC=CC=1>[N+:1]([C:4]1[CH:10]=[CH:9][C:7]([NH:8][C:16](=[O:34])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH3:33])=[CH:6][CH:5]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
138 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(N)C=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
333 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)Cl
Step Four
Name
Quantity
140 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
while stirring the reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a three necked flask equipped with a dropping funnel
ADDITION
Type
ADDITION
Details
was gradually dropped into the flask over a time span of 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
After the completion of the dropping, the reaction mixture was further stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
A solid reaction product
CUSTOM
Type
CUSTOM
Details
was produced
CUSTOM
Type
CUSTOM
Details
The solid reaction product
CUSTOM
Type
CUSTOM
Details
was collected
FILTRATION
Type
FILTRATION
Details
by filtering
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure
CUSTOM
Type
CUSTOM
Details
to produce crystals
CUSTOM
Type
CUSTOM
Details
The crystals were collected
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl alcohol

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(NC(CCCCCCCCCCCCCCCCC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 364 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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